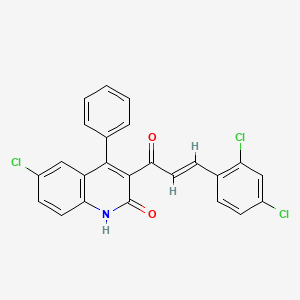![molecular formula C20H14Cl2N2O2S B2812569 (E)-2-(2,4-dichlorophenoxy)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide CAS No. 477504-61-3](/img/structure/B2812569.png)
(E)-2-(2,4-dichlorophenoxy)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(2,4-dichlorophenoxy)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C20H14Cl2N2O2S and its molecular weight is 417.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hypoglycemic Activity
One study reported the synthesis of novel 2, 4-thiazolidinedione derivatives with promising hypoglycemic activity in an animal model. The derivatives were synthesized by reacting 2,4-thiazolidinedione with 2-(4-formyl phenoxy) N-substituted acetamide, demonstrating increased reaction rates and yield enhancements under microwave irradiation. Some derivatives exhibited significant hypoglycemic activity, underscoring their potential as therapeutic agents for diabetes treatment (Nikalje, Deshp, & Une, 2012).
Anticancer Activity
Another study focused on the synthesis of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives and their anticancer activity. The synthesized compounds were tested against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer, with one compound showing high growth inhibition. This study illustrates the compound's potential as a lead structure for developing novel anticancer drugs (Karaburun et al., 2018).
Antioxidant Properties
Research on novel 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides revealed compounds with significant antioxidant activity. The study focused on the synthesis and functionalization of these compounds, resulting in derivatives that demonstrated excellent scavenging effect on DPPH radicals, highlighting their potential as antioxidants (Lelyukh et al., 2021).
Anti-inflammatory and Enzyme Inhibition
A series of thiazolidine-2,4-dione derivatives were synthesized and evaluated for their anti-inflammatory properties and enzyme inhibition. One particular compound significantly inhibited the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS) activity, and prostaglandin E2 production, outperforming a commercial anti-inflammatory drug. This study suggests the therapeutic potential of these compounds for treating inflammatory diseases (Ma et al., 2011).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2S/c1-24-16-8-6-12-4-2-3-5-14(12)19(16)27-20(24)23-18(25)11-26-17-9-7-13(21)10-15(17)22/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGLFKUDPDSHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2812488.png)
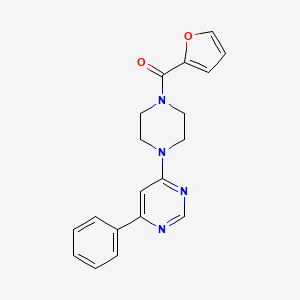
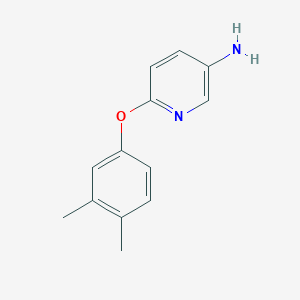
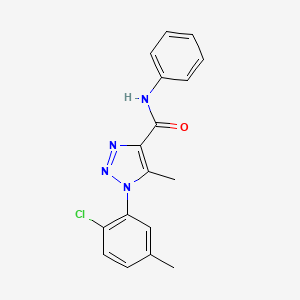
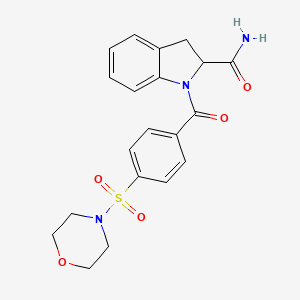
![N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2812496.png)
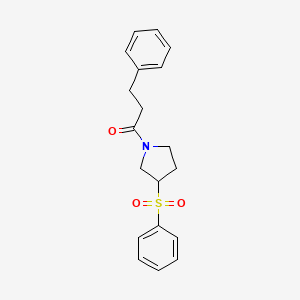
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2812500.png)
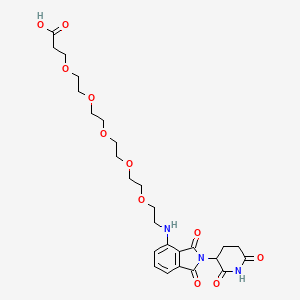
![5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline](/img/structure/B2812503.png)
![2-Chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2812506.png)
![1-(3-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2812507.png)
![4-[4-(Tert-butyl)phenyl]-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2812508.png)
